2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol
CAS No.:
Cat. No.: VC17792242
Molecular Formula: C11H16FNO2
Molecular Weight: 213.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FNO2 |
|---|---|
| Molecular Weight | 213.25 g/mol |
| IUPAC Name | 2-[1-(2-fluoro-4-methoxyphenyl)ethylamino]ethanol |
| Standard InChI | InChI=1S/C11H16FNO2/c1-8(13-5-6-14)10-4-3-9(15-2)7-11(10)12/h3-4,7-8,13-14H,5-6H2,1-2H3 |
| Standard InChI Key | DETWEJFVSJHMJC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)OC)F)NCCO |
Introduction
2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It features a 2-fluoro-4-methoxyphenyl group attached to an ethylamine moiety, which makes it a derivative of amino alcohols. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.
Synthesis of 2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol
The synthesis of this compound typically involves several key steps, including acylation, reduction, and amination processes. These reactions require careful control of conditions such as temperature and reaction time to maximize yield and purity.
Synthesis Steps
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Acylation: The initial step involves the acylation of a suitable precursor to introduce the carbonyl group.
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Reduction: The carbonyl group is then reduced to form an alcohol or amine intermediate.
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Amination: The final step involves the introduction of the amino group to form the desired amino alcohol.
Spectroscopic Data
| Spectroscopic Technique | Key Features |
|---|---|
| NMR Spectroscopy | Provides detailed information about the molecular structure, including the presence of aromatic protons and aliphatic groups. |
| IR Spectroscopy | Helps identify functional groups such as hydroxyl (-OH), amino (-NH2), and aromatic rings. |
Biological Activity and Applications
The compound is studied for its potential therapeutic effects, particularly in cancer research. It may interact with biological targets, affecting signaling pathways crucial for cell survival and proliferation.
Potential Therapeutic Applications
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Cancer Research: Inhibition of specific kinases could lead to reduced tumor growth.
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Pharmaceutical Development: Its unique structure makes it a candidate for drug development.
Storage and Handling
2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol requires proper storage conditions to maintain its stability. It is typically stored under cold-chain conditions to prevent degradation .
Safety Precautions
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Handling: Wear protective gloves and goggles.
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Storage: Keep away from heat sources and moisture.
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